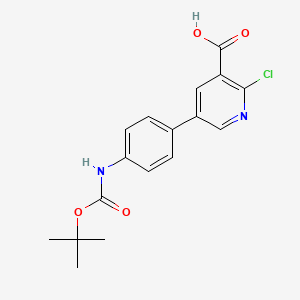
5-(4-BOC-Aminophenyl)-2-methoxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-methoxynicotinic acid (5-(4-BOC-AP)-2-MN) is an organic compound with the molecular formula C11H15NO4 that is widely used in scientific research. It is a derivative of nicotinic acid and is used in many laboratory experiments due to its stability and solubility. 5-(4-BOC-AP)-2-MN is a useful tool for scientists due to its ability to act as a substrate for enzymes and its ability to regulate the activity of various proteins.
Applications De Recherche Scientifique
5-(4-BOC-AP)-2-MN is used in many scientific research applications. It has been used to study the structure and function of proteins in order to gain a better understanding of their role in cell signaling and metabolic pathways. It is also used to study the effects of various compounds on the activity of enzymes. Additionally, 5-(4-BOC-AP)-2-MN can be used to study the effects of drugs on the body and the mechanisms of drug action.
Mécanisme D'action
5-(4-BOC-AP)-2-MN acts as a substrate for enzymes and can be used to study their activity. It is also able to bind to specific proteins and regulate their activity. Additionally, 5-(4-BOC-AP)-2-MN can be used to study the effects of various compounds on the activity of enzymes.
Biochemical and Physiological Effects
5-(4-BOC-AP)-2-MN is able to bind to specific proteins and regulate their activity. This can have a variety of biochemical and physiological effects, depending on the specific protein that it binds to. For example, it has been shown to regulate the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to modulate the activity of certain hormones, such as insulin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-BOC-AP)-2-MN in laboratory experiments is its stability and solubility. This allows for easy handling and storage of the compound. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using 5-(4-BOC-AP)-2-MN in laboratory experiments. It is not very specific in its binding and may interact with other molecules in the sample, leading to inaccurate results. Additionally, it is not very soluble in aqueous solutions, making it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 5-(4-BOC-AP)-2-MN. One potential direction is to further investigate its ability to regulate the activity of various enzymes and proteins. Additionally, further research could be done to explore the effects of 5-(4-BOC-AP)-2-MN on the metabolism of carbohydrates, lipids, and proteins. Additionally, there is potential to study the effects of 5-(4-BOC-AP)-2-MN on the activity of various hormones, such as insulin and glucagon. Finally, further research could be done to explore the potential of 5-(4-BOC-AP)-2-MN as a drug target or as a drug delivery system.
Méthodes De Synthèse
5-(4-BOC-AP)-2-MN is synthesized through a two-step process. The first step involves the reaction of 4-bromoacetophenone with 2-methoxy-3-nitrobenzaldehyde in the presence of sodium methoxide. This reaction yields 4-bromo-2-methoxy-3-nitrobenzonitrile. The second step involves the reaction of 4-bromo-2-methoxy-3-nitrobenzonitrile with 5-amino-2-methoxynicotinic acid in the presence of sodium hydroxide. This reaction yields the desired product, 5-(4-BOC-AP)-2-MN.
Propriétés
IUPAC Name |
2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-11(6-8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBIQAXSKXUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


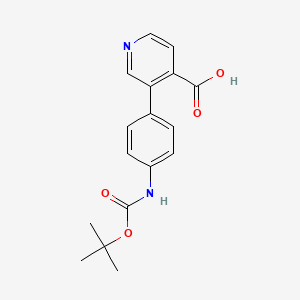
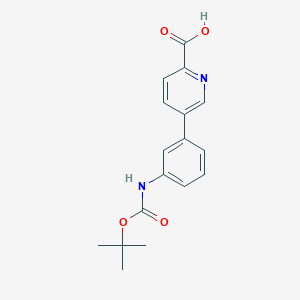
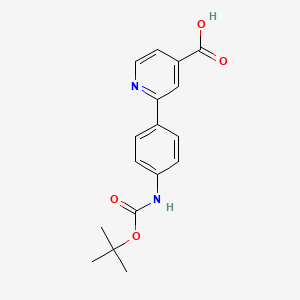


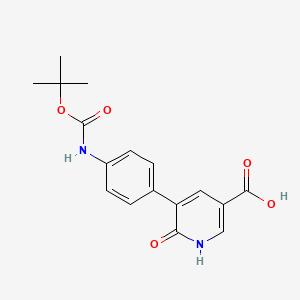
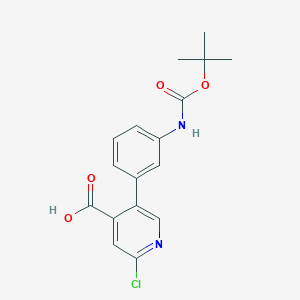
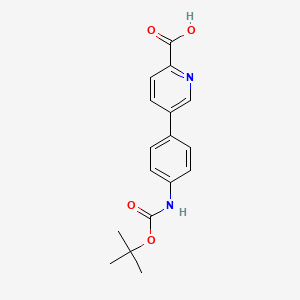

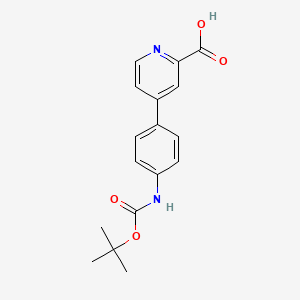
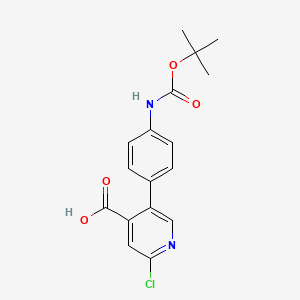
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
